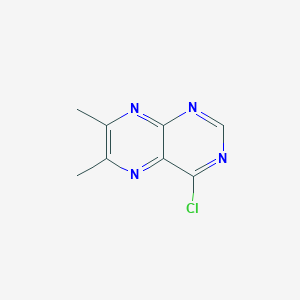

4-Chloro-6,7-dimethylpteridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

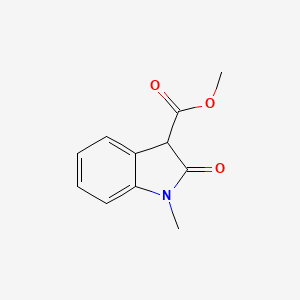

La 4-Cloro-6,7-dimetilpteridina es un compuesto heterocíclico con la fórmula molecular C8H7ClN4. Pertenece a la familia de las pteridinas, conocida por sus diversas actividades biológicas y aplicaciones en química medicinal. Este compuesto se caracteriza por la presencia de un átomo de cloro y dos grupos metilo unidos al sistema cíclico de pteridina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Cloro-6,7-dimetilpteridina normalmente implica la cloración de 6,7-dimetilpteridina. Un método común incluye el uso de cloruro de tionilo (SOCl2) como agente clorante en condiciones de reflujo. La reacción procede de la siguiente manera:

Material de partida: 6,7-dimetilpteridina

Agente clorante: Cloruro de tionilo (SOCl2)

Condiciones de reacción: Reflujo

Métodos de producción industrial: La producción industrial de 4-Cloro-6,7-dimetilpteridina puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones: La 4-Cloro-6,7-dimetilpteridina experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de cloro puede ser sustituido por nucleófilos como aminas o tioles.

Reacciones de oxidación: El compuesto puede oxidarse para formar los correspondientes óxidos de pteridina.

Reacciones de reducción: La reducción puede conducir a la formación de dihidropteridinas.

Reactivos y condiciones comunes:

Sustitución: Nucleófilos (por ejemplo, aminas, tioles) en presencia de una base.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).

Reducción: Agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).

Productos principales:

Sustitución: Derivados amino o tiol de pteridina.

Oxidación: Óxidos de pteridina.

Reducción: Dihidropteridinas.

4. Aplicaciones en la investigación científica

La 4-Cloro-6,7-dimetilpteridina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de derivados de pteridina más complejos.

Biología: Se estudia su posible papel en la inhibición enzimática y como sonda fluorescente.

Medicina: Se investiga por sus propiedades anticancerígenas y antimicrobianas.

Industria: Se utiliza en el desarrollo de colorantes y pigmentos debido a sus propiedades cromóforas.

Aplicaciones Científicas De Investigación

4-Chloro-6,7-dimethylpteridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.

Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.

Medicine: Investigated for its anticancer and antimicrobial properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mecanismo De Acción

El mecanismo de acción de la 4-Cloro-6,7-dimetilpteridina implica su interacción con dianas moleculares específicas. Puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así el acceso del sustrato. El compuesto también puede interferir con las vías celulares al modular la actividad de proteínas clave y moléculas de señalización.

Compuestos similares:

6,7-Dimetilpteridina: Carece del átomo de cloro, lo que la hace menos reactiva en las reacciones de sustitución.

4-Cloro-7-metilpteridina: Estructura similar pero con un solo grupo metilo, lo que afecta sus propiedades químicas y reactividad.

4,6-Dicloropteridina: Contiene dos átomos de cloro, lo que lleva a diferentes patrones de sustitución y reactividad.

Singularidad: La 4-Cloro-6,7-dimetilpteridina es única debido a la posición específica del cloro y los grupos metilo, que confieren una reactividad química y una actividad biológica distintas en comparación con sus análogos.

Comparación Con Compuestos Similares

6,7-Dimethylpteridine: Lacks the chlorine atom, making it less reactive in substitution reactions.

4-Chloro-7-methylpteridine: Similar structure but with only one methyl group, affecting its chemical properties and reactivity.

4,6-Dichloropteridine: Contains two chlorine atoms, leading to different substitution patterns and reactivity.

Uniqueness: 4-Chloro-6,7-dimethylpteridine is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Propiedades

Fórmula molecular |

C8H7ClN4 |

|---|---|

Peso molecular |

194.62 g/mol |

Nombre IUPAC |

4-chloro-6,7-dimethylpteridine |

InChI |

InChI=1S/C8H7ClN4/c1-4-5(2)13-8-6(12-4)7(9)10-3-11-8/h3H,1-2H3 |

Clave InChI |

BZCWAEYIEFJRLL-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=C2C(=N1)C(=NC=N2)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)

![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)

![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)